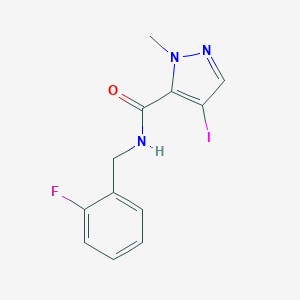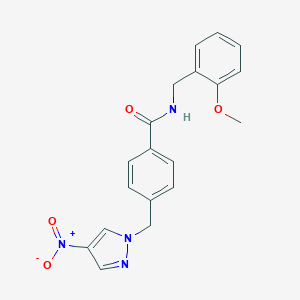
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties and its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II and HSP90, which are involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is its potent antiproliferative activity against various cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo, which is a crucial step in the development of any potential drug candidate.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-acetylthiophene with malononitrile, which leads to the formation of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research has been its potential use as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
Propiedades
Fórmula molecular |
C14H15N5O3S |
|---|---|
Peso molecular |
333.37 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15N5O3S/c1-7-10(4)23-14(11(7)5-15)16-12(20)6-18-9(3)13(19(21)22)8(2)17-18/h6H2,1-4H3,(H,16,20) |
Clave InChI |
OXUKZQQBGGTDNP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)